molecular formula C18H13ClO2 B5756872 2-chlorobenzyl 1-naphthoate

2-chlorobenzyl 1-naphthoate

Cat. No.: B5756872
M. Wt: 296.7 g/mol
InChI Key: HZGHHECERAZXIF-UHFFFAOYSA-N
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Description

2-Chlorobenzyl 1-naphthoate is an organic compound with the molecular formula C18H13ClO2 It is a derivative of naphthoic acid and chlorobenzyl alcohol, characterized by the presence of a naphthalene ring and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzyl 1-naphthoate typically involves the esterification of 1-naphthoic acid with 2-chlorobenzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve efficiency and yield compared to batch processes. The use of solid acid catalysts in a fixed-bed reactor can also be explored to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzyl 1-naphthoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces substituted benzyl derivatives.

Scientific Research Applications

2-Chlorobenzyl 1-naphthoate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl 1-naphthoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzyl benzoate: Similar structure but with a benzoate group instead of a naphthoate group.

    2-Chlorobenzyl acetate: Contains an acetate group instead of a naphthoate group.

    1-Naphthyl acetate: Similar naphthalene structure but with an acetate group.

Uniqueness

2-Chlorobenzyl 1-naphthoate is unique due to the combination of the naphthalene ring and the chlorobenzyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

(2-chlorophenyl)methyl naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO2/c19-17-11-4-2-7-14(17)12-21-18(20)16-10-5-8-13-6-1-3-9-15(13)16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGHHECERAZXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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